molecular formula C5H10O4S B068780 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 176094-53-4

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B068780
M. Wt: 166.2 g/mol
InChI Key: OAMCJAGOJYKLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, also known as IDSO, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. IDSO is a cyclic sulfite ester that is commonly used as a reagent in organic synthesis and as a precursor for the preparation of other organic compounds.

Mechanism Of Action

The mechanism of action of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide is not fully understood, but it is believed to involve the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has also been shown to protect against liver damage, neurodegeneration, and cardiovascular disease.

Advantages And Limitations For Lab Experiments

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide, including the development of new synthetic methods for 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide and its derivatives, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new analytical methods for the detection and quantification of 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide in biological samples will be important for future research.

Synthesis Methods

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of isopropyl mercaptan with sulfur trioxide in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form the cyclic sulfite ester. This synthesis method has been optimized to produce high yields of pure 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide.

Scientific Research Applications

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of other organic compounds, and as a potential therapeutic agent for the treatment of various diseases. 4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

CAS RN

176094-53-4

Product Name

4-Isopropyl-1,3,2-dioxathiolane 2,2-dioxide

Molecular Formula

C5H10O4S

Molecular Weight

166.2 g/mol

IUPAC Name

4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide

InChI

InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3

InChI Key

OAMCJAGOJYKLRZ-UHFFFAOYSA-N

SMILES

CC(C)C1COS(=O)(=O)O1

Canonical SMILES

CC(C)C1COS(=O)(=O)O1

synonyms

1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide(9CI)

Origin of Product

United States

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